1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative featuring:
- A triazolo[4,3-a]quinazoline core fused with a 1,2,4-triazole ring.
- Substituents: 4-Isobutyl and N-isopropyl groups at positions 4 and 8, respectively. A 4-fluorophenylamino moiety linked via a thioether (-S-) and carbonyl group. A carboxamide group at position 7.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O3S/c1-14(2)12-31-23(35)19-10-5-16(22(34)27-15(3)4)11-20(19)32-24(31)29-30-25(32)36-13-21(33)28-18-8-6-17(26)7-9-18/h5-11,14-15H,12-13H2,1-4H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHCHZXBIGOERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents. Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
It’s known that many triazole derivatives exhibit their biological activities by binding with a variety of enzymes and receptors. This compound, with its [1,2,4]triazolo[4,3-a]quinazoline structure, might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that many triazole derivatives can affect various biochemical pathways due to their ability to bind with different enzymes and receptors. Therefore, it’s plausible that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the bioavailability of many triazole derivatives can be influenced by various factors such as their chemical structure, formulation, route of administration, and patient-specific factors.
Result of Action
It’s known that many triazole derivatives can exhibit various biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. Therefore, it’s plausible that this compound may also exhibit similar effects.
Biological Activity
1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a triazole ring and various functional groups that suggest diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms. The intricate structure is responsible for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 419.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the triazole ring has been associated with antifungal and antibacterial activities as well.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit key pathways involved in cancer progression. For instance, derivatives of triazole have been shown to target specific kinases involved in tumor growth.
Antimicrobial Activity
The triazole moiety contributes to the compound's potential as an antimicrobial agent. Studies have demonstrated that triazole derivatives can disrupt fungal cell wall synthesis and exhibit antibacterial effects against Gram-positive bacteria.
Case Studies
- Anticancer Efficacy : A study on triazole derivatives revealed that certain compounds could significantly reduce the viability of breast cancer cells by inducing apoptosis through caspase activation pathways .
- Antimicrobial Properties : Research published in the British Journal of Pharmacology highlighted the effectiveness of triazole compounds against various fungal strains, demonstrating their potential for treating infections caused by resistant pathogens .
The compound is hypothesized to interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies suggest that it may bind to targets such as protein kinases or enzymes critical for DNA synthesis.
Research Findings and Future Directions
Further studies are needed to elucidate the precise mechanisms underlying the biological activity of this compound. Techniques such as molecular docking, binding assays, and in vivo studies will be crucial for understanding its therapeutic potential.
Potential Applications
- Cancer Treatment : Given its anticancer properties, this compound could be developed into a therapeutic agent targeting specific types of tumors.
- Antimicrobial Agents : Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal treatments.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
The triazoloquinazoline scaffold is well-documented for its H1-antihistaminic and kinase-inhibitory activities. Below is a comparative analysis of key analogs:
Key Observations:
- Carboxamide vs. Ester : The carboxamide group at position 8 may enhance solubility and hydrogen-bonding capacity compared to ester-containing analogs .
Spectroscopic Features:
- IR Spectroscopy :
- NMR :
Pharmacological Potential and Computational Insights
While direct activity data for the target compound is unavailable, structural parallels suggest:
- H1-Antihistaminic Activity : Analogous triazoloquinazolines exhibit potent H1-antihistaminic effects (e.g., Alagarsamy’s compounds with IC50 < 2 µM) . The 4-fluorophenyl group may enhance binding to histamine receptors via hydrophobic interactions.
- Kinase Inhibition: The triazoloquinazoline core is known to inhibit kinases (e.g., EGFR), and the carboxamide group could mimic ATP’s adenine binding .
- Docking Studies : Tools like AutoDock Vina could predict binding modes, though experimental validation is required.
Q & A
Q. What synthetic routes and reaction conditions are critical for preparing this compound?
The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key steps:
- Cyclization : Use hydrazine hydrate under reflux to form the triazoloquinazoline core, as seen in analogous quinazoline derivatives .
- Thioether linkage : React a 2-mercaptoethyl intermediate with a 4-fluorophenyl-substituted precursor in ethanol/DMF with benzyltributylammonium bromide as a phase-transfer catalyst .
- Amide coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
Critical conditions : Maintain anhydrous environments for amide steps, monitor reactions via TLC (silica gel, ethyl acetate/hexane), and purify via column chromatography .
Q. Which spectroscopic techniques are essential for structural characterization?
Q. What in vitro assays are recommended for initial bioactivity screening?
- Anticancer activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations over 48–72 hours .
- Antimicrobial activity : Perform broth microdilution for MIC determination against S. aureus and E. coli .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis and resolve data contradictions?
- DoE parameters : Vary solvent polarity (DMF vs. ethanol), temperature (25–80°C), and catalyst loading (0.1–5 mol%) to map yield-purity relationships .
- Contradiction resolution : Use ANOVA to identify statistically significant factors (e.g., temperature impacts cyclization efficiency) and validate via triplicate runs .
- Case study : A triazoloquinazoline analog showed 30% yield in ethanol vs. 65% in DMF due to improved solubility of intermediates .
Q. What computational strategies predict target binding and mechanism of action?
- Docking : Use AutoDock Vina with a Lamarckian GA algorithm. Set grid boxes to cover ATP-binding pockets (e.g., EGFR kinase) and validate poses via RMSD clustering (<2 Å) .
- Scoring function : Prioritize hydrogen bonds (fluorophenyl C-F⋯backbone NH) and hydrophobic contacts (isobutyl group with kinase hydrophobic pockets) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How to analyze structure-activity relationships (SAR) for substituent effects?
-
Substituent variation : Compare analogs with:
Substituent IC₅₀ (μM, MCF-7) MIC (μg/mL, S. aureus) 4-Fluorophenyl 12.3 ± 1.2 8.5 ± 0.7 4-Chlorophenyl 18.9 ± 2.1 12.1 ± 1.3 Data adapted from triazoloquinazoline derivatives . -
Key trends : Electron-withdrawing groups (e.g., -F) enhance anticancer activity, while bulkier substituents (e.g., isobutyl) improve membrane permeability .
Q. How to address discrepancies in biological activity across studies?
Q. Methodological Notes
- Synthetic reproducibility : Pre-dry solvents (molecular sieves) and use inert atmospheres for moisture-sensitive steps .
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
- Ethical compliance : Follow institutional guidelines for cell-based assays and cytotoxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
